molecular formula C12H12O2S B13285771 2-(1-Benzothiophen-7-yl)-2-methylpropanoic acid

2-(1-Benzothiophen-7-yl)-2-methylpropanoic acid

Cat. No.: B13285771
M. Wt: 220.29 g/mol
InChI Key: FPTBCDGNUPLPEX-UHFFFAOYSA-N
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Description

2-(1-Benzothiophen-7-yl)-2-methylpropanoic acid is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzothiophen-7-yl)-2-methylpropanoic acid typically involves the reaction of 2-chloro-5-nitrobenzaldehyde with ethyl-2-mercaptoacetate in the presence of potassium carbonate (K₂CO₃) at room temperature. This reaction produces benzo[b]thiophene-2-carboxylate derivatives, which are then hydrolyzed in the presence of potassium hydroxide (KOH) to obtain the corresponding carboxylic acids .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzothiophen-7-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-(1-Benzothiophen-7-yl)-2-methylpropanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-Benzothiophen-7-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. For example, benzothiophene derivatives have been shown to interact with G-protein-coupled receptors (GPCRs), modulating intracellular signaling pathways . This interaction can lead to various biological effects, such as the inhibition of cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Benzothiophen-7-yl)-2-methylpropanoic acid is unique due to its specific structural features and the range of reactions it can undergo

Properties

Molecular Formula

C12H12O2S

Molecular Weight

220.29 g/mol

IUPAC Name

2-(1-benzothiophen-7-yl)-2-methylpropanoic acid

InChI

InChI=1S/C12H12O2S/c1-12(2,11(13)14)9-5-3-4-8-6-7-15-10(8)9/h3-7H,1-2H3,(H,13,14)

InChI Key

FPTBCDGNUPLPEX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC2=C1SC=C2)C(=O)O

Origin of Product

United States

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